

Application Notes and Protocols for Immunohistochemistry Staining with Ch282-5 (T2.5)

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Compound of Interest

Compound Name: Ch282-5

Cat. No.: B15583236

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the monoclonal antibody **Ch282-5**, also known as clone T2.5, in immunohistochemistry (IHC). This antibody is a valuable tool for the detection of human and mouse CD282, also known as Toll-like receptor 2 (TLR2), a key protein in the innate immune system.

Introduction

Toll-like receptor 2 (TLR2) is a transmembrane protein that plays a crucial role in the recognition of a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses.[1][2] Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][3] This signaling is primarily mediated through the MyD88-dependent pathway.[4][5][6] Given its central role in immunity and inflammation, the study of TLR2 expression and localization in tissues is critical for understanding infectious diseases, autoimmune disorders, and cancer.[2]

The **Ch282-5** (T2.5) antibody is a mouse monoclonal antibody that specifically recognizes human and mouse TLR2.[7] It has been validated for use in various applications, including flow cytometry, immunoprecipitation, and immunohistochemistry.[7]

Data Presentation

Antibody Specifications

Parameter	Specification
Antibody Name	Ch282-5
Clone ID	T2.5
Target Antigen	CD282 / Toll-like receptor 2 (TLR2)
Species Reactivity	Human, Mouse[7]
Isotype	Mouse IgG1
Applications	Immunohistochemistry (Frozen and Paraffin-Embedded), Flow Cytometry, Functional Studies, Immunoprecipitation[7]

Recommended Reagents and Buffers for Immunohistochemistry

Reagent	Composition	Purpose
Fixative	10% Neutral Buffered Formalin or 4% Paraformaldehyde	Tissue preservation
Dehydration Series	Graded ethanol (e.g., 70%, 80%, 95%, 100%) and Xylene	For paraffin-embedded tissue processing
Antigen Retrieval Buffer	Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)	To unmask antigenic epitopes
Peroxidase Block	3% Hydrogen Peroxide in Methanol or PBS	To quench endogenous peroxidase activity
Blocking Buffer	5-10% Normal Goat Serum in PBS or TBS with 1% BSA	To block non-specific antibody binding
Primary Antibody Diluent	PBS or TBS with 1% BSA	To dilute the primary antibody
Wash Buffer	PBS or TBS with 0.05% Tween 20	For washing steps
Secondary Antibody	HRP-conjugated anti-mouse IgG	To detect the primary antibody
Chromogen	3,3'-Diaminobenzidine (DAB)	For colorimetric detection
Counterstain	Hematoxylin	To stain cell nuclei
Mounting Medium	Permanent mounting medium	To preserve the stained tissue section

Quantitative Data for Immunohistochemical Staining

The optimal dilution for the **Ch282-5** (T2.5) antibody should be determined empirically by the end-user. However, based on available data, a starting dilution range can be suggested.

Application	Suggested Dilution Range	Incubation Time	Notes
IHC-Frozen Sections	1:10 - 1:500	1 hour at room temperature or overnight at 4°C	Acetone fixation is often recommended for frozen sections. ^[7]
IHC-Paraffin Sections	1:50 - 1:200	1-2 hours at room temperature or overnight at 4°C	Heat-induced epitope retrieval is generally required.

IHC Scoring Method for TLR2 Expression:

A semi-quantitative scoring system can be used to evaluate TLR2 expression levels in stained tissue sections.^{[8][9]}

Score	Staining Intensity	Percentage of Positive Cells
0	No staining	< 5%
1	Weak staining	5-25%
2	Moderate staining	26-50%
3	Strong staining	51-75%
4	Very strong staining	> 75%

The final score can be calculated by multiplying the intensity score by the percentage score.

Experimental Protocols

Immunohistochemistry Staining Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline. Optimization may be required for specific tissues and experimental conditions.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Immerse in 100% Ethanol: 2 x 3 minutes. c. Immerse in 95% Ethanol: 1 minute. d. Immerse in 80% Ethanol: 1 minute. e. Rinse in distilled water for 5 minutes.[\[10\]](#)
2. Antigen Retrieval: a. Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0). b. Heat in a water bath or steamer at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature.[\[10\]](#)
3. Peroxidase Blocking: a. Incubate slides in 3% Hydrogen Peroxide in PBS or Methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Wash slides with PBS-T (PBS with 0.05% Tween 20) for 2 x 5 minutes.
4. Blocking: a. Incubate sections with 5-10% Normal Goat Serum in PBS for 1 hour at room temperature in a humidified chamber to block non-specific binding.
5. Primary Antibody Incubation: a. Dilute the **Ch282-5** (T2.5) antibody to the optimized concentration in PBS with 1% BSA. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Wash slides with PBS-T for 3 x 5 minutes. b. Apply HRP-conjugated anti-mouse secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature.
7. Detection: a. Wash slides with PBS-T for 3 x 5 minutes. b. Apply DAB chromogen solution and incubate for a time determined by microscopic observation to achieve the desired staining intensity. c. Stop the reaction by immersing the slides in distilled water.
8. Counterstaining: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water.
9. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%). b. Clear in Xylene. c. Mount with a permanent mounting medium.

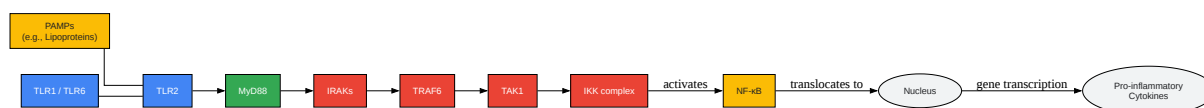
Immunohistochemistry Staining Protocol for Frozen Tissues

1. Fixation: a. Air dry freshly cut cryostat sections (5-10 μm) for 30-60 minutes at room temperature. b. Fix in cold acetone for 10 minutes at -20°C .^[7] c. Air dry for 10 minutes.
2. Rehydration and Blocking: a. Rehydrate in PBS for 5 minutes. b. Perform peroxidase blocking and blocking steps as described for paraffin sections (Steps 3 and 4).
3. Antibody Incubation and Detection: a. Follow the same procedure for primary antibody incubation, secondary antibody incubation, and detection as for paraffin-embedded sections (Steps 5, 6, and 7).
4. Counterstaining and Mounting: a. Counterstain with Hematoxylin. b. Mount with an aqueous mounting medium.

Mandatory Visualization

TLR2 Signaling Pathway

The following diagram illustrates the MyD88-dependent signaling pathway initiated by TLR2 activation.

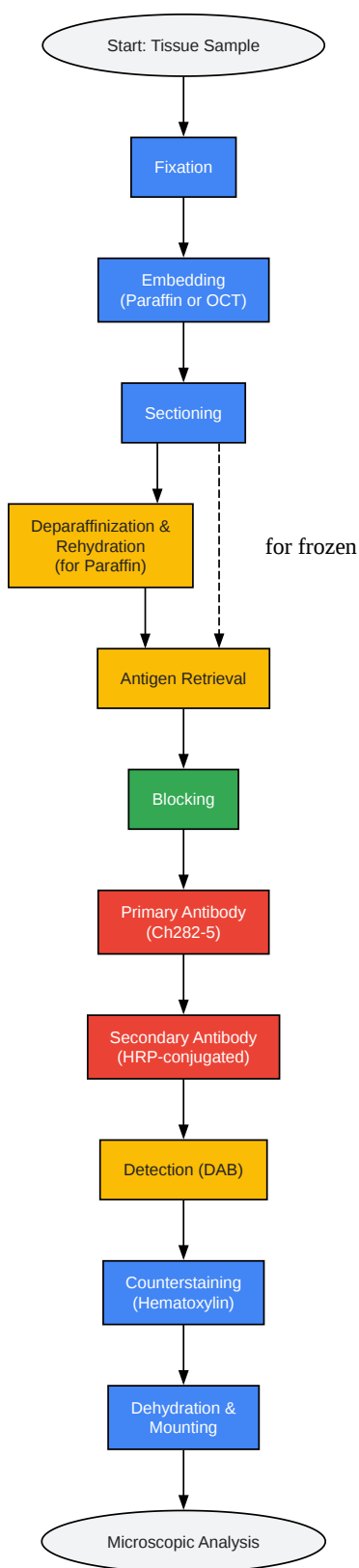


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Caption: MyD88-dependent TLR2 signaling pathway.

Experimental Workflow for Immunohistochemistry

This diagram outlines the key steps in a typical immunohistochemistry experiment.



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Caption: General immunohistochemistry workflow.

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